molecular formula C24H32O6 B565993 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one CAS No. 110428-42-7

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one

Cat. No.: B565993
CAS No.: 110428-42-7
M. Wt: 416.514
InChI Key: ZVUKJCRDHBHOOD-VQSCDDITSA-N
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Description

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one is a synthetic glucocorticoid intermediate. It is a complex organic compound with the molecular formula C24H34O6 and a molecular weight of 418.53 g/mol . This compound is used primarily in the synthesis of anti-inflammatory steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Hydroxylation: Introduction of the hydroxyl group at the 11beta position.

    Methylation: Addition of a methyl group at the 16alpha position.

    Methylenedioxy Formation: Formation of methylenedioxy bridges at the 17,20 and 20,21 positions.

These reactions typically require specific catalysts and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 11beta position can be oxidized to a ketone.

    Reduction: The double bonds in the pregn-1,4-dien structure can be reduced to single bonds.

    Substitution: The methylenedioxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the double bonds yields a more saturated steroidal structure.

Scientific Research Applications

11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex steroidal compounds.

    Biology: Studying the effects of glucocorticoids on cellular processes.

    Medicine: Development of anti-inflammatory and immunosuppressive drugs.

    Industry: Production of steroid-based pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby reducing inflammation and immune activity.

Comparison with Similar Compounds

Similar Compounds

  • 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one
  • 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one

Uniqueness

Compared to other similar compounds, this compound has unique structural features, such as the specific positioning of the hydroxyl and methylenedioxy groups, which contribute to its distinct biological activity and chemical reactivity.

Properties

InChI

InChI=1S/C24H32O6/c1-14-8-18-17-5-4-15-9-16(25)6-7-21(15,2)20(17)19(26)10-22(18,3)24(14)23(29-13-30-24)11-27-12-28-23/h6-7,9,14,17-20,26H,4-5,8,10-13H2,1-3H3/t14-,17+,18+,19+,20-,21+,22+,23?,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUKJCRDHBHOOD-VQSCDDITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@@]15C6(COCO6)OCO5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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